molecular formula C16H19NO B2679695 [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine CAS No. 356086-83-4

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

Cat. No.: B2679695
CAS No.: 356086-83-4
M. Wt: 241.334
InChI Key: ZRRBAZPTYVNIAS-UHFFFAOYSA-N
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Description

Historical Development of Research on N-Substituted Phenethylamines and Alkyl-Aryl Amines

The exploration of phenethylamines, a class of compounds featuring a phenylethyl group, has a long history rooted in the study of naturally occurring alkaloids and neurotransmitters. Early research often focused on primary phenethylamines. The introduction of substituents on the nitrogen atom, creating N-substituted phenethylamines, was initially met with the observation that simple alkyl substitutions (e.g., methyl, ethyl) could lead to diminished biological activity compared to the primary amine counterparts. researchgate.net However, this perception evolved significantly with the discovery that more complex N-substituents, such as benzyl (B1604629) groups, could dramatically enhance binding affinity and functional activity at various biological targets. researchgate.net This paradigm shift opened up a vast new area of chemical space for exploration.

Concurrently, the development of synthetic methods for alkyl-aryl amines has been a central theme in organic chemistry. Historically, the synthesis of these compounds often relied on classical methods such as the N-alkylation of anilines with alkyl halides. While foundational, these methods can be challenging due to issues with over-alkylation, leading to mixtures of secondary and tertiary amines, and the need for harsh reaction conditions. acs.orgresearchgate.net The quest for more selective and efficient synthetic routes has led to the development of a diverse array of methodologies, including reductive amination of carbonyl compounds and various transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These advancements have provided chemists with powerful tools to construct complex amine structures with high precision.

The following table provides a brief overview of key historical developments in the synthesis of N-substituted phenethylamines and alkyl-aryl amines:

Decade/EraKey DevelopmentsRepresentative Reactions/Concepts
Early 20th CenturyIsolation and synthesis of naturally occurring phenethylamines.Pictet-Spengler reaction, Eschweiler-Clarke methylation.
Mid 20th CenturyExploration of N-alkylation and its effects on bioactivity. Initial observations of decreased potency with simple N-alkyl groups.Direct N-alkylation with alkyl halides.
Late 20th CenturyDiscovery of potency enhancement with specific N-substituents (e.g., N-benzyl). Development of modern synthetic methods for amines.Reductive amination, Borch reduction.
1990s - PresentAdvent of transition metal-catalyzed C-N bond formation. Development of more selective and efficient alkylation methods.Buchwald-Hartwig amination, Chan-Lam coupling, various catalytic reductive aminations. nih.govmdpi.com

Significance of the [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine Scaffold in Contemporary Chemical Research

The this compound scaffold, which combines a 4-methoxyphenethylamine (B56431) core with a p-tolyl group on the nitrogen, is of significant interest in contemporary chemical research, particularly in the field of medicinal chemistry. The 2-phenethylamine motif is a well-established pharmacophore found in a vast array of biologically active molecules, including neurotransmitters and pharmaceuticals. nih.govresearchgate.netbeilstein-journals.org The N-aryl substitution introduces a new dimension of structural and electronic diversity, which can be exploited to modulate the compound's interaction with biological targets.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the significance of its structural components suggests potential applications in areas where N-aryl phenethylamines have shown promise, such as in the development of receptor modulators or enzyme inhibitors. The modular nature of its synthesis allows for the generation of libraries of related compounds for screening and structure-activity relationship (SAR) studies.

Overview of Research Methodologies and Theoretical Approaches Applied to this compound

The investigation of this compound and related N-aryl phenethylamines employs a combination of experimental and computational methodologies to elucidate their structure, properties, and potential applications.

Synthesis and Characterization: The synthesis of this class of compounds typically involves the formation of the C-N bond between the phenethylamine (B48288) fragment and the aryl group. Modern synthetic strategies that could be applied include:

Reductive Amination: The reaction of 4-methoxyphenylacetaldehyde with p-toluidine (B81030), followed by reduction with an appropriate reducing agent.

N-Arylation: The coupling of 2-(4-methoxyphenyl)ethylamine with a p-tolyl halide or boronic acid, often catalyzed by a transition metal complex (e.g., palladium or copper). semanticscholar.orgthieme.de

N-Alkylation: The reaction of p-toluidine with a suitable 2-(4-methoxyphenyl)ethyl electrophile.

Once synthesized, the compound's structure and purity are confirmed using a suite of analytical techniques. The following table summarizes the key characterization methods and the type of information they provide.

MethodologyInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C), confirming the connectivity and stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural elucidation.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., N-H bond, aromatic C-H bonds, C-O ether linkage). nist.gov
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in the solid state, offering insights into conformation and intermolecular interactions. mdpi.comresearchgate.net

Theoretical and Computational Approaches: In addition to experimental work, computational chemistry plays a crucial role in understanding the properties of N-aryl phenethylamines at a molecular level. These methods are used to:

Conformational Analysis: Predict the most stable three-dimensional shapes of the molecule, which is critical for understanding its interaction with biological receptors. researchgate.net

Electronic Structure Calculations: Determine the distribution of electrons within the molecule, providing insights into its reactivity and intermolecular interactions.

Spectroscopic Prediction: Calculate theoretical NMR, IR, and other spectra to aid in the interpretation of experimental data. mdpi.com

Molecular Docking: Simulate the binding of the molecule to the active site of a protein, which can help to predict its biological activity and guide the design of more potent analogs.

These computational tools are invaluable for rational drug design and for gaining a deeper understanding of the structure-property relationships within this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRBAZPTYVNIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2 4 Methoxy Phenyl Ethyl P Tolyl Amine

Established Synthetic Pathways to [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

Traditional methods for the synthesis of secondary amines like this compound have relied on robust and well-understood reactions. These pathways, while effective, often involve stoichiometric reagents and can present limitations in terms of substrate scope and functional group tolerance.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, typically proceeding through the formation of an imine or enamine intermediate followed by reduction. bu.edu For the synthesis of the target molecule, this would involve the reaction of 4-methoxyphenylacetaldehyde with p-toluidine (B81030), followed by in situ reduction of the resulting imine.

The reaction is often carried out as a one-pot procedure. bu.edu The initial condensation of the aldehyde and amine to form the imine is a key step. The subsequent reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common choice. bu.edu To avoid the premature reduction of the aldehyde, milder, chemoselective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred, as they selectively reduce the imine intermediate. bu.edu

AldehydeAmineReducing AgentSolventConditionsYield
4-Methoxyphenylacetaldehydep-ToluidineNaBH(OAc)3Dichloroethane (DCE)Room Temperature, 18 h, under ArgonHigh (inferred)
4-Methoxyphenylacetaldehydep-ToluidineNaBH3CN / AcOHMethanol (B129727)Room Temperature, 24 hGood (inferred)
4-Methoxyphenylacetaldehydep-ToluidineH2 / Pd/CEthanol (B145695)40 °C, 24 h, 5 atm H2Moderate (inferred)

Table 1: Representative Conditions for Reductive Amination. The yields are inferred from general procedures for reductive amination of similar substrates.

N-Alkylation Strategies

Direct N-alkylation of p-toluidine with a suitable 2-(4-methoxyphenyl)ethyl electrophile is another fundamental approach. This method involves the nucleophilic attack of the amine on an alkyl halide or sulfonate. The success of this strategy depends on the reactivity of the electrophile and the potential for over-alkylation to form a tertiary amine.

A common substrate for this reaction is 2-(4-methoxyphenyl)ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent can significantly influence the reaction rate and selectivity.

AmineAlkylating AgentBaseSolventTemperatureYield
p-Toluidine2-(4-Methoxyphenyl)ethyl bromideK2CO3Acetonitrile (B52724)RefluxModerate-Good (inferred)
p-Toluidine2-(4-Methoxyphenyl)ethyl tosylateEt3NDMF80 °CGood (inferred)

Table 2: General Conditions for N-Alkylation. Yields are estimated based on typical N-alkylation reactions of anilines.

Alternative Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. In the context of synthesizing this compound, this could involve the coupling of p-toluidine with a 2-(4-methoxyphenyl)ethyl halide or the coupling of 2-(4-methoxyphenyl)ethylamine with an aryl halide derived from toluene.

The Buchwald-Hartwig amination offers significant advantages in terms of functional group tolerance and substrate scope compared to traditional methods. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective in promoting these couplings. wikipedia.org

Aryl Halide/TriflateAminePalladium CatalystLigandBaseSolventTemperatureYield
4-Bromotoluene2-(4-Methoxyphenyl)ethylaminePd(OAc)2BINAPNaOtBuToluene100 °CGood-Excellent (inferred)
1-Bromo-4-methylbenzene2-(4-Methoxyphenyl)ethylaminePd2(dba)3XPhosK3PO4Dioxane110 °CHigh (inferred)

Table 3: Plausible Conditions for Buchwald-Hartwig Amination. Yields are projected based on the efficiency of modern Buchwald-Hartwig protocols.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of secondary amines. These advancements often involve the use of novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Transformations in the Synthesis of this compound

Catalytic methods offer significant advantages over stoichiometric approaches, including higher atom economy, milder reaction conditions, and reduced waste generation. For the synthesis of the target compound, catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions are particularly promising. nih.gov

This methodology involves the in situ oxidation of an alcohol, such as 2-(4-methoxyphenyl)ethanol, to the corresponding aldehyde. This aldehyde then undergoes reductive amination with p-toluidine, with the hydrogen for the reduction step being "borrowed" from the initial alcohol oxidation and returned in the final reduction step. This process is catalyzed by transition metal complexes, often based on iridium, ruthenium, or more recently, earth-abundant metals like manganese and nickel. nih.govrsc.org

AlcoholAmineCatalystBaseSolventTemperatureYield
2-(4-Methoxyphenyl)ethanolp-Toluidine[Cp*IrCl2]2K2CO3Toluene110 °CHigh (inferred)
2-(4-Methoxyphenyl)ethanolp-ToluidineMn-PNP pincer complext-BuOKToluene80-100 °CGood-Excellent (inferred) nih.gov
2-(4-Methoxyphenyl)ethanolp-ToluidineNi(COD)2 / KOH-Toluene110-140 °CHigh (inferred) rsc.org

Table 4: Catalytic N-Alkylation via Borrowing Hydrogen. Yields are based on reported efficiencies for similar substrates.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of alcohols as alkylating agents in borrowing hydrogen reactions is inherently greener than using alkyl halides, as water is the only byproduct. nih.gov Furthermore, the development of catalysts based on earth-abundant and less toxic metals like manganese and nickel contributes to the sustainability of these processes. nih.govrsc.org

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reductive amination procedures, where the reactants are ground together, offers a significant environmental advantage. researchgate.net Additionally, exploring the use of more benign solvents, such as water or bio-derived solvents, in N-alkylation and coupling reactions is an active area of research.

Stereoselective Synthesis of Analogues and Derivatives

The development of stereoselective methods for the synthesis of chiral amines is a cornerstone of modern pharmaceutical research. For analogues of this compound that possess a chiral center, for instance, at the benzylic position of a related phenethylamine (B48288), several asymmetric strategies can be envisioned.

One prominent approach involves the use of chiral auxiliaries. For example, in the synthesis of chiral 1-(4-methoxyphenyl)ethylamine isomers, (R)-α-methylphenethylamine can be employed as a chiral auxiliary. This method involves the formation of an imine with p-methoxyphenylacetone, followed by diastereoselective reduction and subsequent removal of the auxiliary to yield the desired chiral amine. nih.gov A similar strategy could be adapted for analogues of the target compound.

Another powerful technique is asymmetric reduction of a prochiral imine. This can be achieved using chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands. These catalysts can facilitate the enantioselective hydrogenation of the C=N double bond of an imine formed from a precursor ketone and amine, leading to a high enantiomeric excess of one stereoisomer.

Furthermore, enzymatic resolutions offer a green and highly selective alternative. Lipases, for instance, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. While this method was reported to have moderate optical purity for (S)-(-)-1-(4-methoxyphenyl)ethylamine, optimization of the enzyme and reaction conditions could lead to improved results. google.com

The following table summarizes potential stereoselective strategies for analogues of this compound:

Methodology Description Potential Application to Analogues Key Considerations
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction.Reaction of a prochiral ketone with a chiral amine, followed by reduction and removal of the auxiliary.Stoichiometric use of the auxiliary and additional steps for its attachment and removal.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer.Enantioselective hydrogenation of a prochiral imine using a chiral transition metal catalyst.High catalyst cost and sensitivity to reaction conditions.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture.Kinetic resolution of a racemic amine analogue using a lipase (B570770) to selectively acylate one enantiomer.Enzyme stability, substrate specificity, and moderate to high enantiomeric excess.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be systematically investigated for the most plausible synthetic routes, such as reductive amination and N-alkylation.

Reductive Amination: This is a highly versatile method for forming C-N bonds. researchgate.net A likely route involves the reaction of 4-methoxyphenylacetaldehyde with p-toluidine to form an intermediate imine, which is then reduced in situ to the target secondary amine. bu.edulabflow.comquizlet.com

Key parameters for optimization include:

Reducing Agent: Sodium borohydride (NaBH4) is a common and effective choice. bu.edulabflow.com Milder reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can offer better chemoselectivity, preventing the reduction of the starting aldehyde. bu.edu

Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols like methanol or ethanol are frequently used.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction without promoting side reactions.

pH Control: Maintaining an appropriate pH is critical for both imine formation and the stability of the reducing agent.

N-Alkylation: An alternative approach is the direct alkylation of p-toluidine with a suitable electrophile, such as 2-(4-methoxyphenyl)ethyl bromide or tosylate.

Optimization considerations for this route include:

Base: A base is required to neutralize the acid formed during the reaction. Inorganic bases like potassium carbonate (K2CO3) or organic bases such as triethylamine (B128534) (Et3N) are common choices.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.

Temperature: Higher temperatures may be required to drive the reaction to completion, but can also lead to over-alkylation.

Buchwald-Hartwig Amination: For related aryl amine syntheses, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. bristol.ac.ukresearchgate.netsemanticscholar.orgnih.gov This would involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. While potentially applicable, this method is generally more complex and costly than the classical methods for this particular target molecule. Optimization would involve screening various palladium precatalysts, phosphine ligands, bases, and solvents. semanticscholar.org

The following interactive table outlines key parameters for the optimization of the reductive amination of 4-methoxyphenylacetaldehyde with p-toluidine:

Parameter Variable Typical Range/Options Impact on Reaction
Reducing Agent TypeNaBH4, NaBH3CN, NaBH(OAc)3Affects chemoselectivity and reaction rate.
Equivalents1 - 2Ensures complete reduction of the imine.
Solvent TypeMethanol, Ethanol, DichloromethaneInfluences solubility of reactants and reaction kinetics.
Temperature Degrees Celsius0 - 50 °CAffects reaction rate and potential for side reactions.
pH pH range5 - 7Crucial for imine formation and stability of the reducing agent.

Precursors and Starting Materials for the Synthesis of this compound

The selection of appropriate starting materials is fundamental to the strategic planning of any synthetic route. For this compound, the precursors would be chosen based on their commercial availability, cost, and compatibility with the chosen synthetic methodology.

Based on the likely synthetic routes discussed, the primary precursors are:

For Reductive Amination:

4-methoxyphenylacetaldehyde: This aldehyde provides the 2-(4-methoxyphenyl)ethyl fragment of the target molecule.

p-toluidine: This primary aromatic amine introduces the p-tolyl group.

For N-Alkylation:

p-toluidine: As the nucleophile.

A 2-(4-methoxyphenyl)ethyl electrophile: This could be 2-(4-methoxyphenyl)ethyl bromide, 2-(4-methoxyphenyl)ethyl chloride, or a sulfonate ester like 2-(4-methoxyphenyl)ethyl tosylate. These would typically be synthesized from the corresponding alcohol, 2-(4-methoxyphenyl)ethanol.

An alternative, though likely less direct, approach could involve the reduction of an amide formed from 4-methoxyphenylacetic acid and p-toluidine.

The commercial availability of these precursors is a key factor in the feasibility of a large-scale synthesis.

The following table details the likely precursors and their roles in the synthesis of this compound:

Precursor Chemical Structure Role in Synthesis Synthetic Route
4-methoxyphenylacetaldehydeCH3O-C6H4-CH2CHOElectrophilic carbonyl componentReductive Amination
p-toluidineCH3-C6H4-NH2Nucleophilic amine componentReductive Amination / N-Alkylation
2-(4-methoxyphenyl)ethanolCH3O-C6H4-CH2CH2OHPrecursor to the electrophileN-Alkylation
2-(4-methoxyphenyl)ethyl bromideCH3O-C6H4-CH2CH2BrElectrophilic alkylating agentN-Alkylation

Mechanistic Investigations of Reactions Involving 2 4 Methoxy Phenyl Ethyl P Tolyl Amine

Reaction Mechanisms of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine as a Nucleophile

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character to the molecule, enabling it to participate in a variety of chemical transformations, most notably nucleophilic substitution and acylation reactions.

The general mechanism for the nucleophilic substitution reaction of a secondary amine like this compound with an alkyl halide proceeds via either an SN1 or SN2 pathway, depending on the structure of the alkyl halide and the reaction conditions. In an SN2 reaction, the amine directly attacks the electrophilic carbon of the alkyl halide, leading to a transition state where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-halogen bond. This concerted mechanism results in an inversion of stereochemistry at the carbon center if it is chiral.

Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides is a common method for the formation of the corresponding amide. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and the carbonyl double bond is reformed, yielding the N-acylated product. A base is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Reaction Type Reactant General Product Mechanism
Nucleophilic SubstitutionAlkyl HalideTertiary AmineSN1 or SN2
AcylationAcyl ChlorideAmideNucleophilic Addition-Elimination

Oxidation and Reduction Pathways of this compound

The reduction of the functional groups present in this compound is less commonly explored as the amine functionality is already in a reduced state. However, if the aromatic rings were to be modified with reducible substituents such as nitro groups, these could be selectively reduced to amino groups using various reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Transformation Typical Reagent Potential Product(s)
OxidationHydrogen Peroxide, m-CPBAN-oxide, Hydroxylamine, Imines
Reduction of Nitro-substituted derivativesH2/Pd-C, Sn/HClAmino-substituted derivatives

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The p-tolyl ring is activated by the methyl group (an ortho-, para-director) and the amine nitrogen (a strong ortho-, para-director). The 4-methoxyphenyl (B3050149) ring is activated by the methoxy (B1213986) group (a strong ortho-, para-director). The bulky N-[2-(4-methoxyphenyl)ethyl] group on the p-toluidine (B81030) ring will sterically hinder the ortho positions, potentially favoring substitution at the para position relative to the nitrogen.

However, direct electrophilic substitution on arylamines can be challenging. Under strongly acidic conditions, such as those used for nitration (HNO3/H2SO4), the amine nitrogen is protonated to form an anilinium ion. The -NHR2+ group is strongly deactivating and a meta-director. This can lead to a complex mixture of products and reduced reaction rates. To circumvent this, the amine is often protected as an amide (e.g., by acylation) before carrying out the electrophilic substitution. The amide group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions.

Halogenation, such as bromination, can proceed under milder conditions. The high activation of the rings by the amine and methoxy groups suggests that polysubstitution could be a significant side reaction if not carefully controlled.

Degradation Mechanisms of this compound under Chemical and Photochemical Conditions

The chemical and photochemical stability of this compound is an important consideration for its potential applications. Under harsh chemical conditions, such as strong acids or bases at elevated temperatures, degradation can occur. Thermal degradation of amines can proceed through various pathways, including dealkylation and polymerization. The presence of the ether linkage in the methoxy group could also be a site of cleavage under certain conditions.

Photochemical degradation can be initiated by the absorption of UV light. Aromatic amines can undergo photo-oxidation, leading to the formation of colored products and loss of activity. The mechanism often involves the formation of radical cations and subsequent reactions with oxygen or other species. The specific degradation products would depend on the wavelength of light, the presence of photosensitizers, and the reaction environment.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Detailed kinetic and thermodynamic studies on this compound are scarce in the available literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing its reactivity.

The kinetics of its nucleophilic substitution reactions would be expected to follow second-order kinetics for an SN2 mechanism, with the rate dependent on the concentrations of both the amine and the electrophile. The rate would be influenced by the steric bulk of the reactants and the nature of the solvent.

Thermodynamically, the formation of amides through acylation is generally a favorable process due to the stability of the amide bond. The equilibrium of the reaction can be shifted towards the products by using a base to remove the acid byproduct.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxy Phenyl Ethyl P Tolyl Amine and Its Derivatives

Conformational Analysis of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine using Advanced NMR Techniques (e.g., NOESY, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the solution-state structure and dynamics of molecules like this compound. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY), offer profound insights into the molecule's spatial arrangement and hydrodynamic properties.

NOESY experiments are pivotal for determining the through-space proximity of protons. For this compound, NOESY spectra would reveal correlations between protons on the p-tolyl ring and the methoxy-phenyl ring with the protons of the ethyl linker. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a detailed mapping of the molecule's preferred conformation in solution. For instance, observable NOEs between the ortho-protons of the tolyl group and the methylene (B1212753) protons of the ethyl bridge would confirm a folded or bent conformation, where the two aromatic rings are relatively close to each other.

DOSY separates the NMR signals of different species based on their diffusion coefficients, which correlate with molecular size and shape. manchester.ac.uk In a high-resolution DOSY experiment, all proton signals of a single molecule like this compound should align at the same diffusion coefficient, confirming the connectivity of the signals to a single species. rsc.org This technique is particularly useful for analyzing the molecule's interaction with other species or its aggregation state by monitoring changes in its effective hydrodynamic radius.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and NOESY Correlations
Proton Assignment Predicted Chemical Shift (ppm) Expected NOESY Correlations
Tolyl-CH₃~2.3Protons on tolyl ring, adjacent ethyl CH₂
Methoxy-OCH₃~3.8Protons on methoxy-phenyl ring
N-HVariable (broad)Adjacent ethyl CH₂
Ethyl -CH₂-N~3.3 - 3.5N-H, adjacent ethyl CH₂, tolyl ring protons
Ethyl -CH₂-Ar~2.8 - 3.0Adjacent ethyl CH₂, methoxy-phenyl ring protons
Tolyl-H (ortho to N)~6.6 - 6.8Tolyl-CH₃, adjacent ethyl CH₂
Tolyl-H (meta to N)~7.0 - 7.2Tolyl-CH₃
Methoxy-phenyl-H (ortho to OCH₃)~7.1 - 7.3Methoxy-OCH₃, adjacent ethyl CH₂
Methoxy-phenyl-H (meta to OCH₃)~6.8 - 7.0Methoxy-OCH₃

Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the bonding and intermolecular forces within a molecular system. spectroscopyonline.com For this compound, these methods are particularly insightful for characterizing the N-H bond and its participation in hydrogen bonding. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to molecular vibrations that induce a change in the dipole moment. The most diagnostic band for intermolecular interactions in this compound is the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region for secondary amines. In a non-polar solvent or in the gas phase, this band appears as a sharp peak. However, in the condensed phase (liquid or solid), the formation of intermolecular N-H···N hydrogen bonds causes this band to broaden and shift to a lower frequency (red-shift). nih.govmdpi.com The extent of this shift provides a qualitative measure of the hydrogen bond strength.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is complementary to FT-IR, as vibrations that are weak in FT-IR may be strong in Raman, and vice versa. spectroscopyonline.com The aromatic C-H and C=C stretching vibrations in the p-tolyl and methoxy-phenyl rings are typically prominent in the Raman spectrum. The N-H stretching mode is also observable. Studies on similar molecules like 2-phenylethylamine have shown that temperature-dependent Raman spectroscopy can be used to study conformational equilibria and the disruption of hydrogen bonds with increasing temperature. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies
Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method Notes
N-H Stretch (Free)~3400 - 3450FT-IR, RamanSharp band, indicative of no hydrogen bonding.
N-H Stretch (H-bonded)~3300 - 3400FT-IR, RamanBroad band, shifted to lower frequency. nih.gov
Aromatic C-H Stretch3000 - 3100FT-IR, RamanMultiple sharp bands. iosrjournals.org
Aliphatic C-H Stretch2850 - 2960FT-IR, RamanStrong bands from ethyl, methyl, and methoxy (B1213986) groups.
Aromatic C=C Stretch1500 - 1620FT-IR, RamanStrong, sharp bands characteristic of the phenyl rings.
C-N Stretch1250 - 1350FT-IRMedium intensity band.
C-O Stretch (Aryl-ether)1230 - 1270 (asym), 1020 - 1075 (sym)FT-IRStrong bands associated with the methoxy group.

Single-Crystal X-Ray Diffraction Studies of this compound and Co-crystals

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. carleton.edunih.gov While a specific crystal structure for this compound is not widely published, analysis of related structures provides a strong basis for predicting its solid-state conformation.

A hypothetical crystal structure would likely reveal a non-planar conformation. The dihedral angles between the two aromatic rings and the plane of the C-N-C bond would be key parameters. In the solid state, molecules would likely pack in a manner that maximizes van der Waals forces. Crucially, SCXRD would definitively identify any hydrogen bonding networks. It is plausible that the secondary amine acts as a hydrogen bond donor (N-H) to the nitrogen atom of a neighboring molecule, forming chains or dimers.

The formation of co-crystals , where the target molecule crystallizes with a second, different molecule (a co-former), is a common strategy in crystal engineering. Co-crystallization of this compound with co-formers containing hydrogen bond acceptors (e.g., carboxylic acids or amides) could lead to new solid forms with different physical properties, stabilized by robust N-H···O or N-H···N hydrogen bonds. SCXRD is the definitive method for characterizing the structure and interactions within these co-crystals. researchgate.netmdpi.com

Interactive Data Table: Predicted Crystallographic Parameters and Bond Lengths
Parameter Predicted Value/Range Notes
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type. researchgate.net
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups.
C-N (amine) Bond Length~1.40 - 1.45 ÅTypical for a secondary aryl amine.
C-C (ethyl) Bond Length~1.52 - 1.54 ÅStandard sp³-sp³ C-C bond.
C-O (ether) Bond Length~1.36 - 1.38 ÅTypical for an aryl-alkyl ether.
N-H···N H-Bond Distance~2.9 - 3.2 ÅExpected range for intermolecular hydrogen bond.
Dihedral Angle (Ring 1 vs. Ring 2)40 - 80°Molecule is expected to be non-planar. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. When coupled with fragmentation techniques (e.g., Electron Ionization or Collision-Induced Dissociation), it offers deep insights into the molecule's structure. kobv.de

The molecular ion of this compound (C₁₆H₁₉NO) would be observed at a specific m/z value corresponding to its exact mass. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, key fragmentation pathways are predictable:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the nitrogen and alpha to the methoxy-phenyl ring. This is a classic benzylic cleavage, which would result in the formation of a stable methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the spectrum of phenylethylamine derivatives.

Alpha-Cleavage: Cleavage of the C-N bond can occur, leading to the loss of the p-tolyl group or the 2-(4-methoxyphenyl)ethyl group.

McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation could also occur.

Analysis of the fragmentation of related compounds, such as ketamine analogues, shows that α-cleavage and subsequent losses of small neutral molecules are characteristic pathways. nih.gov A detailed analysis of the fragments from this compound would provide unambiguous confirmation of its connectivity and substituent placement.

Interactive Data Table: Predicted HRMS Fragmentation
Fragment Ion Proposed Structure Predicted m/z Fragmentation Pathway
[M+H]⁺C₁₆H₂₀NO⁺242.1545Protonated molecular ion (ESI)
[M]⁺˙C₁₆H₁₉NO⁺˙241.1467Molecular ion (EI)
[C₈H₉O]⁺Methoxybenzyl/tropylium ion121.0653Benzylic cleavage of the ethyl chain.
[C₇H₈N]⁺Tolylaminomethyl ion106.0657α-cleavage to the nitrogen atom.
[C₉H₁₂N]⁺N-ethyl-p-toluidine ion134.0970Cleavage of the bond to the methoxyphenyl ring.

Application of Chiroptical Spectroscopy (if chiral derivatives are relevant in research context)

This compound itself is an achiral molecule. However, the introduction of a stereocenter would render it chiral, making chiroptical spectroscopy relevant. For example, substitution on the ethyl bridge (e.g., at the α or β position) could create a chiral center. Such chiral derivatives are of interest in medicinal chemistry and asymmetric synthesis, where enantiomeric purity is critical. mdpi.com

Chiroptical spectroscopy , which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

ECD provides information about the stereochemistry of the molecule based on its electronic transitions (typically in the UV-Vis range). The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

VCD is the infrared analogue of ECD and provides stereochemical information based on the vibrational transitions of the molecule.

For a chiral derivative of this compound, experimental ECD or VCD spectra could be compared with spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. This combination of experimental and theoretical chiroptical spectroscopy is a powerful tool for stereochemical elucidation in modern chemistry.

Computational Chemistry and Theoretical Studies of 2 4 Methoxy Phenyl Ethyl P Tolyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties and reactivity indices. For this compound, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide valuable data on its stability and chemical behavior. researchgate.net

Key insights from DFT calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, kinetic stability, and optical properties; a smaller gap generally signifies higher reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors (Hypothetical) This table illustrates typical parameters that would be calculated for this compound using DFT. Values are for illustrative purposes.

ParameterHypothetical ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.6 eVRelates to chemical reactivity and stability.
Chemical Hardness (η) 2.3 eVMeasures resistance to change in electron distribution.
Chemical Potential (μ) -3.5 eVDescribes the tendency of electrons to escape.
Electrophilicity Index (ω) 2.67 eVQuantifies the ability to accept electrons.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would reveal the conformational landscape of this compound, showing its preferred shapes (conformers) and the flexibility of its structure. By simulating the molecule in a solvent like water, MD can provide detailed information on solvation effects, including the formation of hydrogen bonds and how the solvent influences the molecule's structure and dynamics. mdpi.com This is crucial for understanding its behavior in a biological or solution-phase chemical environment.

Table 2: Insights from a Potential Molecular Dynamics Simulation (Hypothetical) This table outlines the kind of data an MD simulation of this compound would provide.

Simulation ParameterInformation Gained
Conformational Analysis Identifies the most stable, low-energy conformations of the molecule.
Root Mean Square Deviation (RMSD) Measures the structural stability of the molecule over the simulation time.
Radial Distribution Function (RDF) Describes the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the amine nitrogen).
Solvation Free Energy Quantifies the energetic cost or favorability of dissolving the molecule in a specific solvent.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to research applications as a probe or reagent)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. pensoft.net If this compound were part of a series of compounds being tested for a specific application (e.g., as an enzyme inhibitor or a chemical probe), a QSAR study could be developed.

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to activity. mdpi.com These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or lipophilic (e.g., CLogP). pensoft.netmdpi.com By analyzing a training set of molecules with known activities, a predictive model can be built to estimate the activity of new, untested compounds, thereby guiding the design of more potent or effective molecules.

Table 3: Example of a Hypothetical 2D-QSAR Model for a Series of Related Amines This table illustrates the format of a QSAR model and the types of descriptors that could be relevant.

Model ComponentExampleInterpretation
Dependent Variable pIC₅₀ (log of inhibitory concentration)The biological or chemical activity being predicted.
Independent Variables (Descriptors) CLogP, Molar Refractivity (CMR), Dipole MomentPhysicochemical properties of the molecules.
Hypothetical QSAR Equation pIC₅₀ = 0.45(CLogP) - 0.12(CMR) + 0.08*(Dipole) + 3.5A mathematical relationship to predict activity from structure.
Statistical Parameters R² = 0.85, Q² = 0.75Indicate the model's statistical validity and predictive power.

Reaction Pathway Exploration and Transition State Analysis for Transformations Involving this compound

Computational chemistry can be used to explore the mechanisms of chemical reactions. For transformations involving this compound, such as N-acylation or oxidation, theoretical calculations can map out the entire reaction pathway. smolecule.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). nih.gov

The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the rate and feasibility of a proposed reaction under specific conditions. nih.govmdpi.com This analysis is invaluable for understanding reaction mechanisms and optimizing synthetic routes.

Table 4: Hypothetical Energy Profile for a Reaction (e.g., N-Alkylation) This table shows representative energy values for key points along a reaction coordinate, as would be determined by computational analysis.

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants 0.0Starting materials: this compound + Electrophile
Transition State (TS) +22.5The highest energy barrier that must be overcome for the reaction to proceed.
Intermediate +5.2A short-lived species formed after the transition state.
Products -15.0The final, stable products of the reaction.

Computational Prediction of Spectroscopic Parameters for this compound

Theoretical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. Methods like DFT can accurately compute parameters for various spectroscopic techniques.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data helps in assigning signals and verifying the molecular structure.

Infrared (IR) Spectroscopy: The harmonic vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption bands seen in an IR spectrum, allowing for the assignment of specific peaks to molecular vibrations (e.g., N-H stretch, C=C aromatic stretch). nih.gov

Table 5: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data This table illustrates how theoretical values are compared against experimental data for structural validation.

ParameterHypothetical Experimental ValueHypothetical Calculated ValueAssignment
¹H NMR (δ, ppm) 7.10 (d)7.12Aromatic H (p-tolyl)
¹³C NMR (δ, ppm) 158.2158.5Aromatic C-O (methoxy)
IR Frequency (cm⁻¹) 34103415N-H stretch
IR Frequency (cm⁻¹) 12451248C-O-C stretch (methoxy)

Applications of 2 4 Methoxy Phenyl Ethyl P Tolyl Amine in Chemical Synthesis and Materials Science Research

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine as a Building Block in Complex Organic Synthesis

The structure of this compound makes it a valuable synthon, or building block, for the construction of more complex molecular architectures. The secondary amine functional group is a key reaction site, capable of undergoing various transformations to extend the molecular framework.

The general reactivity of the amine allows for several key synthetic operations, making it a versatile precursor.

Reaction TypeReagent/ConditionsPotential Product
N-Alkylation Alkyl halide (R-X) / BaseTertiary Amine
N-Acylation Acyl chloride (RCOCl) / BaseAmide
Buchwald-Hartwig Amination Aryl halide (Ar-X) / Pd catalyst, BaseTriarylamine
Pictet-Spengler Reaction Aldehyde/Ketone, AcidTetrahydroisoquinoline derivative

Derivatization for Macrocyclic Structures

Macrocycles, large ring structures containing 12 or more atoms, are of significant interest in host-guest chemistry and medicinal chemistry. The bifunctional nature of this compound, with two aromatic rings and a reactive amine, provides a scaffold that could be elaborated and cyclized. For instance, functionalization of the aromatic rings with reactive groups (e.g., halides or boronic esters) would create multiple connection points. A subsequent intramolecular cyclization, or an intermolecular reaction with a complementary difunctional linker, could yield complex macrocyclic structures. The flexible ethyl chain can act as a hinge, allowing the molecule to adopt conformations suitable for ring closure.

Integration into Polymer Architectures

Polymers containing triarylamine units are widely studied for their applications as hole-transporting materials in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. While research on polymers derived specifically from this compound is not extensively documented, its structure is analogous to monomers used in synthesizing conductive polymers. For example, related compounds like 4-methoxyphenethylamine (B56431) have been utilized in the synthesis of organopolyphosphazenes. The secondary amine of this compound could be converted into a triarylamine through reactions like the Buchwald-Hartwig amination. If this core were further functionalized with polymerizable groups, it could be integrated into polymer backbones or as a pendant group, imparting specific electronic or photophysical properties to the resulting material.

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The amine functionality within this compound serves as a key handle for the synthesis of nitrogen-containing heterocycles. For example, an intramolecular Pictet-Spengler reaction, following the acylation of the amine, could be envisioned to form a tetrahydroisoquinoline ring system—a common scaffold in natural products and pharmaceuticals. Similarly, related phenethylamines are known precursors for synthesizing a variety of heterocyclic structures, such as pyrrolo[3,2-c]carbazoles. This suggests that this compound could serve as a valuable starting material for generating novel and complex heterocyclic molecules.

This compound as a Ligand or Catalyst Precursor in Organometallic Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating to metal centers. The presence of two bulky aromatic substituents could provide steric hindrance around a metal, influencing the catalytic activity and selectivity of the resulting organometallic complex. Such ligands are crucial in catalysts used for cross-coupling reactions, hydrogenations, and olefin metathesis. While specific research on organometallic complexes of this particular amine is not prominent, the broader class of diarylamines is well-established in ligand design. Further modification, such as the introduction of phosphine (B1218219) or other donor groups onto the aromatic rings, could create multidentate ligands capable of forming stable and catalytically active metal complexes.

Utilization of this compound as a Molecular Probe or Reporter in Chemical Biology Research (strictly non-clinical)

Molecular probes are small molecules designed to detect specific analytes or report on environmental changes through a measurable signal, often fluorescence. This compound contains two aromatic systems, the methoxyphenyl and tolyl groups, which can confer fluorescent properties. The emission characteristics of such fluorophores are often sensitive to the local environment, including polarity and viscosity. Although this compound has not been specifically developed as a molecular probe, its core structure is related to those found in environmentally sensitive dyes. Derivatization of the amine or the aromatic rings could be used to introduce specific binding sites for ions or biomolecules, potentially enabling its use as a fluorescent sensor in non-clinical chemical biology research to study molecular interactions in vitro.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The aromatic rings in this compound are capable of engaging in pi-stacking interactions, which could drive self-assembly into ordered structures in the solid state or in solution. The secondary amine can act as both a hydrogen bond donor and acceptor, providing another handle for directing intermolecular association. By designing and synthesizing derivatives with additional recognition motifs, it may be possible to create complex, self-assembled architectures like gels, liquid crystals, or molecular capsules, driven by a combination of these non-covalent forces.

Analytical Method Development for Detection and Quantification of [2-(4--Methoxy-phenyl)-ethyl]-p-tolyl-amine in Environmental Matrices

The detection and quantification of novel chemical compounds in environmental matrices are critical for assessing their potential distribution, persistence, and ecological impact. For a compound like this compound, the development of robust analytical methods is the foundational step for such environmental evaluation. While specific validated methods for this particular amine in environmental samples are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, such as substituted anilines, phenethylamines, and other aromatic amines, provide a strong basis for developing a reliable methodology. These methods typically involve sophisticated sample preparation and instrumental analysis to achieve the necessary sensitivity and selectivity for trace-level detection in complex matrices like water, soil, and sediment.

The most promising analytical approaches for this compound would likely involve liquid chromatography or gas chromatography coupled with mass spectrometry. The choice of method would depend on the compound's specific physicochemical properties, such as its polarity, volatility, and thermal stability.

For aqueous samples, a common sample preparation technique is solid-phase extraction (SPE). This method allows for the concentration of the analyte from a large volume of water and the removal of interfering matrix components. For soil and sediment samples, more rigorous extraction techniques such as accelerated solvent extraction (ASE) or ultrasonic-assisted extraction (UAE) are typically employed to efficiently remove the analyte from the solid matrix.

Following extraction and cleanup, instrumental analysis is performed. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of moderately polar and non-volatile compounds. This technique offers high selectivity and sensitivity, which is crucial for detecting trace amounts of contaminants in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is another viable option, particularly if the compound is thermally stable and sufficiently volatile, or can be made so through derivatization.

Method validation is a critical aspect of developing a reliable analytical procedure. This involves assessing several key parameters to ensure the method is fit for its intended purpose. These parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, accuracy (measured as recovery), and precision (measured as relative standard deviation).

The following tables summarize potential analytical methods and their expected performance characteristics for the determination of this compound in water and soil, based on methodologies developed for analogous compounds.

Table 1: Proposed Analytical Methods for this compound in Water

ParameterMethod 1: SPE-LC-MS/MSMethod 2: LLE-GC-MS
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analytical Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 0.1 ng/L0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.03 - 0.3 ng/L0.3 - 3.0 ng/L
Linearity (r²) >0.99>0.99
Recovery (%) 85 - 110%80 - 105%
Precision (RSD %) <15%<20%

Table 2: Proposed Analytical Methods for this compound in Soil/Sediment

ParameterMethod 1: ASE-LC-MS/MSMethod 2: UAE-GC-MS
Sample Preparation Accelerated Solvent Extraction (ASE)Ultrasonic-Assisted Extraction (UAE)
Analytical Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.5 - 5.0 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg1.5 - 15.0 µg/kg
Linearity (r²) >0.99>0.99
Recovery (%) 80 - 115%75 - 110%
Precision (RSD %) <15%<20%

Detailed research into the specific properties of this compound would be necessary to optimize these proposed methods. This would include selecting the most appropriate SPE sorbent or extraction solvent, optimizing the chromatographic conditions for adequate separation from matrix interferences, and fine-tuning the mass spectrometer parameters for maximum sensitivity and selectivity. The development and validation of such analytical methods are essential for future environmental monitoring and risk assessment of this compound.

Future Directions and Emerging Research Avenues for 2 4 Methoxy Phenyl Ethyl P Tolyl Amine

Integration of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine into Advanced Functional Materials

The unique electronic and structural characteristics of diarylamines make them prime candidates for incorporation into a variety of advanced functional materials. This compound, with its electron-donating methoxy (B1213986) and tolyl groups, could be a valuable building block in the development of novel organic electronics. Diaryl- and triarylamines are already utilized in functional materials such as those found in solar cells and LEDs. The secondary and tertiary diaryl amine structures provide access to carbazoles, which are applied in both functional materials and as building blocks for pharmaceuticals.

One promising area of research is the use of diarylamines in the synthesis of spirocyclic compounds, particularly spirocyclohexadienones. These motifs are of significant interest in pharmaceutical and material sciences due to their unique structural features and biological activity. Recent research has demonstrated the development of catalytic cascade oxidative spirocyclization of diarylamines to create highly functionalized spirocyclohexadienones. This method allows for the formation of two C-C bonds in a single step, providing rapid access to new classes of highly functionalized spiroacridines from simple starting materials. The environmentally friendly nature of this aerobic oxidation process, combined with its broad substrate scope, makes it an attractive avenue for future exploration with compounds like this compound.

Development of Novel Synthetic Methodologies for Related Amine Scaffolds

The synthesis of diarylamines has traditionally relied on methods that can be expensive, time-consuming, and involve toxic or rare metal reagents. Consequently, a significant area of research is focused on developing more efficient, sustainable, and robust synthetic methodologies.

Recent advancements include a metal-free, energy-efficient cascade reaction for the diarylation of N- and O-nucleophiles. This method utilizes hypervalent iodine reagents known as "diaryliodonium salts," which are derived from common starting materials and are considered to have low toxicity. The streamlined reaction setup, involving fewer synthetic steps and avoiding metal catalysts with complex ligands, presents a competitive alternative to established arylation methods.

Another innovative approach is the use of acceptorless dehydrogenative aromatization catalysis over supported gold-palladium bimetallic nanoparticles. This heterogeneous catalysis method allows for the synthesis of various symmetrically and unsymmetrically substituted diarylamines from readily available substrates like cyclohexylamines and anilines. The process is environmentally benign as it does not require oxidants and produces molecular hydrogen and ammonia as byproducts.

Furthermore, waste-minimized strategies for synthesizing diarylamines and triarylamines via Buchwald-Hartwig coupling are being explored. These methods utilize heterogeneous catalysts like Pd/C and green solvents such as azeotropic mixtures of cyclopentyl methyl ether (CPME) and water. The ability to recover and reuse the catalyst, ligand, and solvent enhances the circularity of the process and significantly reduces waste generation.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents another sustainable C-N bond-forming process. This approach allows for the N-alkylation of amines with alcohols, which are readily available and less toxic than traditional alkylating agents like alkyl halides.

The development of these novel synthetic routes, summarized in the table below, will be crucial for the efficient and sustainable production of this compound and its analogues.

Q & A

Q. What synthetic methodologies are optimal for preparing [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine with high purity?

Answer: The synthesis of this compound derivatives can be optimized using temperature-controlled condensation reactions. For example, analogous compounds (e.g., [(E)-3-(4-methoxy-phenyl)-1,2-diphenyl-prop-2-en-ylidene]-p-tolyl-amine) are synthesized at 135°C for 30 hours, followed by purification via silica gel column chromatography to achieve >95% purity . Key factors include:

  • Reaction temperature : Elevated temperatures (130–135°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.
  • Purification : Gradient elution (hexane/ethyl acetate) effectively separates byproducts, as validated by TLC and HPLC .

Q. How can researchers validate the structural identity of this compound?

Answer: Multi-technique characterization is critical:

  • NMR : 1^1H and 13^13C NMR resolve methoxy (-OCH3_3), aromatic protons, and ethylamine linkages. For example, methoxy protons typically appear at δ 3.7–3.9 ppm .
  • X-ray crystallography : Used to confirm regiochemistry in analogous halogenated tetrazoles (e.g., (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 256.144) .

Advanced Research Questions

Q. What analytical parameters should be prioritized for detecting impurities in HPLC studies?

Answer: Chromatographic methods for related compounds highlight:

  • Relative retention times (RRT) : For example, impurities in methoxy-phenyl derivatives exhibit RRTs between 0.4–2.2 under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
  • Response factors : Relative response factors (RRF) vary; e.g., 1.75 for hydroxylated byproducts vs. 1.00 for the parent compound .

Table 1 : Representative HPLC Data for Analogous Compounds

CompoundRRTRRFImpurity Limit (%)
Parent1.01.000.1
Byproduct A0.51.750.3
Byproduct B1.31.000.2

Q. How do structural modifications influence biological activity in related aryl-ethylamine derivatives?

Answer: Structure-activity relationship (SAR) studies on analogs reveal:

  • Methoxy positioning : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho/meta positions, as seen in antitubercular tetrazole derivatives .
  • Ethylamine chain length : Short chains improve receptor binding affinity (e.g., N-[1-(4-methoxy-phenyl)-ethyl]-acrylamide derivatives show higher enzyme inhibition) .

Q. How should researchers address contradictions in environmental persistence data?

Answer: Conflicting data on persistence (e.g., PMT/vPvM assessments) require:

  • Weight-of-evidence approaches : Combine QSAR predictions (e.g., estimated half-life t1/2t_{1/2} = 83 days) with monitoring studies to validate environmental fate .
  • Ionization effects : Adjust log KowK_{ow} calculations for ionizable groups, as protonation states alter bioavailability .

Methodological Challenges

Q. What strategies mitigate purification challenges for polar byproducts?

Answer: Common impurities (e.g., hydroxylated or dimerized derivatives) require:

  • Two-step chromatography : Normal-phase (silica) followed by reverse-phase (C18) separation .
  • Derivatization : Acetylation of hydroxyl groups reduces polarity, easing isolation .

Q. What mechanistic insights guide catalytic carboamination in related compounds?

Answer: Ti(IV)-catalyzed carboamination studies suggest:

  • Electrophilic activation : Ti(IV) centers polarize alkene bonds, enabling regioselective amine coupling .
  • Solvent effects : Non-polar solvents (toluene) favor imine intermediates, while polar aprotic solvents (DMF) stabilize enamine tautomers .

Emerging Research Directions

Q. How can computational tools predict metabolic pathways for this compound?

Answer:

  • In silico metabolism : Use software like SwissADME to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation) .
  • Docking studies : Map interactions with hepatic enzymes (e.g., CYP2D6) to prioritize lab-scale metabolite synthesis .

Q. What novel derivatives show promise in drug discovery?

Answer:

  • Hybrid scaffolds : Coumarin-acrylamide hybrids (e.g., 2-cyano-N-[1-(4-methoxy-phenyl)-ethyl]-acrylamide) exhibit dual antitubercular and anti-inflammatory activity .
  • Halogenated analogs : Fluorine substitution at the phenyl ring improves blood-brain barrier permeability in CNS-targeted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.